3-Nitrophenoxyacetonitrile

Description

IUPAC Name and Systematic Classification

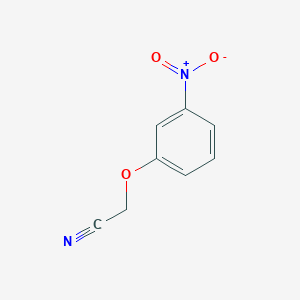

The IUPAC name for this compound is 2-(3-nitrophenoxy)acetonitrile . It belongs to the class of aryloxyacetonitriles , characterized by an oxygen-linked aromatic ring (phenoxy group) and a nitrile-functionalized methyl group.

Synonyms and Registry Numbers

This compound is documented under multiple aliases and registry identifiers:

| Synonym | Registry Number |

|---|---|

| (3-Nitro-phenoxy)-acetonitrile | CAS 19157-84-7 |

| m-Cyanmethoxy-nitrobenzol | PubChem CID 310004 |

| 2-(3-Nitrophenoxy)acetonitrile | EC 814-714-3 |

Additional synonyms include 3-nitrophenoxyacetonitrile and NSC-212485.

Historical Context and Discovery

3-Nitrophenoxyacetonitrile first appeared in chemical literature in the early 21st century, with synthesis methods involving nucleophilic substitution between 3-nitrophenol and chloroacetonitrile under basic conditions. Its development paralleled advancements in nitrile chemistry, particularly in agrochemical and pharmaceutical research, where nitriles serve as precursors to amines and carboxylic acids.

Structural Characteristics

Molecular Formula and Weight

The compound has the formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . Key structural features include:

| Property | Value |

|---|---|

| XLogP3 (Partition Coefficient) | 1.9 |

| Topological Polar Surface Area | 78.8 Ų |

| Heavy Atom Count | 13 |

Functional Group Analysis

Nitrile Group (-C≡N) :

Nitro Group (-NO₂) :

Ether Linkage (-O-) :

The interplay of these groups dictates reactivity patterns, such as participation in Ullmann-type coupling or reduction reactions to yield amine derivatives.

Properties

IUPAC Name |

2-(3-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQBVFQJMRSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309652 | |

| Record name | 3-nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19157-84-7 | |

| Record name | NSC212485 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Description

- Starting Material: 3-nitrochlorobenzene or substituted analogs.

- Reagents: Ferrous iron cyanide salt as the cyanide source.

- Catalysts: Cuprous chloride and/or cuprous bromide.

- Solvent: Polar aprotic solvents such as N,N-dimethylacetamide.

- Conditions: Heating to approximately 170°C under nitrogen atmosphere for about 8 hours.

- Workup: Cooling, extraction with ether, drying, decolorizing with activated carbon, and crystallization.

Key Research Findings

- The combination of cuprous chloride and cuprous bromide catalyzes the cyanidation effectively, increasing yields.

- The reaction conversion ratio can reach up to 97% with a product yield around 86%.

- The method reduces toxicity and cost compared to traditional cyanidation reactions.

- The process is suitable for industrial-scale production with manageable waste treatment.

| Parameter | Value/Condition |

|---|---|

| Catalyst | Cuprous chloride (0.06 mol), Cuprous bromide (0.03 mol) |

| Cyanide source | Anhydrous sodium trisodium hexacyanoferrate (0.02 mol) |

| Solvent | N,N-Dimethylacetamide (130 g) |

| Temperature | 170 °C |

| Reaction time | 8 hours |

| Yield | ~86% |

| Conversion | 97% |

Source: Patent CN102675151A, 2012

Directed Nitration of Phenylacetonitrile Derivatives

Another prominent method to prepare nitrophenylacetonitrile compounds, including the 3-nitro isomer, is via electrophilic aromatic substitution (nitration) using mixed acid systems.

Process Description

- Starting Material: Phenylacetonitrile.

- Nitrating Agent: A directional nitrating mixture composed of concentrated nitric acid (65%), concentrated phosphoric acid (85%), and concentrated sulfuric acid (98%).

- Temperature Control: Low temperature (10–20°C) to favor para- and meta-substitution.

- Reaction Time: 2.5 hours.

- Workup: Filtration, washing, recrystallization from ethanol-water, and drying.

Key Research Findings

- The mixed acid system acts as a directional nitrating agent, improving selectivity and yield.

- The reaction proceeds efficiently at moderate temperatures without external heating, saving energy.

- Yields of para-nitrophenylacetonitrile reach approximately 70.5%, with minimal nitrogen oxide emissions.

- The method is environmentally friendly and industrially scalable.

| Parameter | Value/Condition |

|---|---|

| Nitrating agent ratio | HNO3 : H3PO4 : H2SO4 = 1 : 0.65 : 1.49 (mol) |

| Phenylacetonitrile : HNO3 | 1 : 1.145 (mol) |

| Temperature | 15–20 °C |

| Reaction time | 2.5 hours |

| Yield (p-nitrophenylacetonitrile) | 70.5% |

| Environmental impact | Minimal NO2 emission |

Source: Patent CN101786966A, 2010

Alternative Nitration Using Polyphosphoric Acid

A variation of the nitration method uses polyphosphoric acid as a para-directing agent with concentrated nitric acid.

Process Description

- Nitrating Agent: Concentrated nitric acid and polyphosphoric acid.

- Temperature Control: Initial cooling to 0–5°C, then gradual warming to 20°C.

- Reaction Time: 2 hours.

- Workup: Quenching in ice, filtration, washing to neutral pH, recrystallization in ethanol-water.

Key Research Findings

- The molar yield of p-nitrophenylacetonitrile reaches about 66%.

- Phenylacetonitrile conversion is high (~92%).

- The process requires careful temperature control to avoid side reactions.

- Suitable for moderate-scale industrial synthesis.

| Parameter | Value/Condition |

|---|---|

| HNO3 volume | 27.5 mL (68%) |

| Polyphosphoric acid | 35 g |

| Phenylacetonitrile | 19.28 g (96%) |

| Temperature | 0–20 °C |

| Reaction time | 2 hours |

| Yield | 66.03% |

| Conversion | 92.24% |

Source: Patent CN1305988A, 2000

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanidation of 3-nitrochlorobenzene | 3-nitrochlorobenzene | Ferrous iron cyanide salt, CuCl, CuBr | 170°C, 8 h | ~86 | High yield, industrially feasible |

| Directed nitration with mixed acids | Phenylacetonitrile | HNO3, H3PO4, H2SO4 | 15–20°C, 2.5 h | 70.5 | Energy-saving, environmentally friendly |

| Nitration with polyphosphoric acid | Phenylacetonitrile | HNO3, polyphosphoric acid | 0–20°C, 2 h | 66.03 | Requires precise temperature control |

Research Findings and Industrial Implications

- The cyanidation method using 3-nitrochlorobenzene derivatives and copper catalysts is advantageous for large-scale production due to high conversion, reduced toxicity, and cost-effectiveness.

- Directed nitration methods employing mixed acid systems or polyphosphoric acid provide selective nitration with moderate to high yields, suitable for fine chemical synthesis.

- Environmental considerations are integral, with newer methods minimizing nitrogen oxide emissions and energy consumption.

- The choice of method depends on starting material availability, desired isomer purity, scale, and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenoxyacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of amides or ethers.

Reduction: Formation of 3-aminophenoxyacetonitrile.

Oxidation: Formation of various oxidized derivatives, depending on the specific conditions used.

Scientific Research Applications

Chemical Synthesis

3-Nitrophenoxyacetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it valuable in synthetic organic chemistry.

1.1. Synthesis of Heterocycles

One notable application is in the synthesis of heterocyclic compounds, which are essential in pharmaceutical development. For instance, 3-nitrophenoxyacetonitrile can be utilized to construct pyridine derivatives through cyclization reactions. A study demonstrated that using this compound as a precursor led to the formation of diverse pyridine derivatives with yields ranging from 63% to 87% .

1.2. Electrochemical Reactions

Recent advancements have highlighted the use of 3-nitrophenoxyacetonitrile in electrochemical transformations. It has been employed as a cyanomethylation agent, facilitating the formation of complex structures under mild conditions. Electrochemical methods utilizing this compound have shown high functional group compatibility and efficiency .

Medicinal Chemistry

In medicinal chemistry, 3-nitrophenoxyacetonitrile is investigated for its biological activities, including potential antimicrobial and anticancer properties.

2.1. Anticancer Activity

Research has indicated that derivatives of 3-nitrophenoxyacetonitrile exhibit cytotoxic effects against various cancer cell lines. The compound's nitro group plays a pivotal role in enhancing its reactivity and biological activity, making it a candidate for further pharmacological studies .

2.2. Antimicrobial Properties

Additionally, studies have explored the antimicrobial properties of this compound and its derivatives. The presence of the nitro group is associated with increased antibacterial activity against specific strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Material Science

The compound also finds applications in material science, particularly in the development of polymers and functional materials.

3.1. Polymer Synthesis

3-Nitrophenoxyacetonitrile can be used as a monomer in polymerization processes, contributing to the creation of specialty polymers with tailored properties for specific applications . Its ability to undergo various chemical modifications makes it suitable for producing materials with enhanced thermal stability and mechanical strength.

5.1. Synthesis of Pyridine Derivatives

In a study by Trofimov et al., 3-nitrophenoxyacetonitrile was successfully used to synthesize pyridine derivatives through cyclization reactions involving acetylenes and nitriles, yielding products with significant biological activity .

5.2. Antimicrobial Activity Assessment

A comprehensive assessment conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 3-nitrophenoxyacetonitrile against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into their mechanism of action .

Mechanism of Action

The mechanism by which 3-nitrophenoxyacetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the nitrile carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

4-Nitrophenylacetonitrile (para-Nitrobenzyl Cyanide)

- Molecular Formula : C₈H₆N₂O₂ (identical to 3-nitrophenylacetonitrile).

- Physical Properties: Melting Point: 113–115°C (significantly higher than the meta isomer) . Boiling Point: Not explicitly reported, but likely higher due to increased symmetry.

- Structural Impact : The para-nitro group enhances molecular symmetry, leading to stronger intermolecular forces (e.g., dipole-dipole interactions) and a higher melting point compared to the meta isomer .

- Applications : Both isomers serve as precursors in pharmaceuticals and agrochemicals, but the para isomer’s higher stability may favor its use in high-temperature reactions.

3-Nitrobenzonitrile (CAS 619-24-9)

- Molecular Formula : C₇H₄N₂O₂.

- Key Differences :

- The nitrile group is directly attached to the benzene ring, lacking the methylene spacer present in 3-nitrophenylacetonitrile.

- Lower molecular weight (148.12 g/mol ) and likely higher volatility.

- Hazard Profile : Classified as hazardous (R20/21/22) due to acute toxicity via inhalation, skin contact, and ingestion .

Fluorinated and Methoxy-Substituted Analogs

- Example: (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3): Molecular Formula: C₉H₈FNO. Properties:

- Molecular Weight: 165.16 g/mol .

- Hazard Classification: Labeled as [劇]III (toxic) and [危]4-3-III, indicating flammability and health risks .

- Electronic Effects : The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, altering solubility and reactivity compared to nitro-substituted analogs.

3-(Trifluoromethyl)phenoxyacetonitrile (CAS 2145-31-5)

- Molecular Formula: C₈H₇F₃NO.

- Key Features: The trifluoromethyl (-CF₃) group is bulkier and more electron-withdrawing than the nitro (-NO₂) group, leading to distinct electronic and steric effects. Applications: Used in pharmaceuticals and materials science for its resistance to metabolic degradation .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Pharmacological Relevance: This derivative, studied for its structural and functional properties, demonstrates the role of nitro and amino groups in modulating bioactivity (e.g., enzyme inhibition) .

- Comparison: The additional dimethylamino group enhances solubility in polar solvents, contrasting with the hydrophobic nature of 3-nitrophenylacetonitrile .

Data Table: Comparative Properties of Nitrile Derivatives

Biological Activity

3-Nitrophenoxyacetonitrile, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and related case studies, supported by relevant research findings.

Chemical Structure and Properties

3-Nitrophenoxyacetonitrile features a nitro group that significantly influences its biological activity. The presence of the nitro moiety is known to enhance the compound's reactivity and interaction with biological targets, leading to various pharmacological effects.

The biological activity of 3-nitrophenoxyacetonitrile can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular components, potentially leading to microbial toxicity .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and interfere with DNA synthesis .

Antimicrobial Effects

Research indicates that 3-nitrophenoxyacetonitrile exhibits significant antimicrobial activity against various pathogens. The nitro group contributes to its efficacy by inducing oxidative stress in microbial cells. For instance, studies have shown that compounds with similar structures can effectively target Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Cytotoxicity

While the compound demonstrates promising antimicrobial properties, its cytotoxic effects on human cells require careful evaluation. Preliminary studies suggest that while some derivatives exhibit low cytotoxicity, others may pose risks to normal cells .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Study : A study assessed the efficacy of 3-nitrophenoxyacetonitrile against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong bactericidal properties .

- Cytotoxic Assessment : A comparative analysis of various nitro-substituted compounds revealed that 3-nitrophenoxyacetonitrile exhibited lower cytotoxicity against L929 fibroblast cells compared to other nitro compounds, indicating its potential for therapeutic applications while minimizing harm to human tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Nitrophenoxyacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitrile derivatives like 3-Nitrophenoxyacetonitrile often involves nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation using nitrile precursors (e.g., acetonitrile derivatives) with nitro-substituted phenols under controlled temperatures (0–5 °C) and basic catalysts (e.g., piperidine) can yield target compounds . Optimization should focus on solvent choice (ethanol or acetonitrile), reaction time (2–6 hours), and stoichiometric ratios to minimize byproducts. Cold storage (0–6 °C) is critical for stabilizing reactive intermediates .

Q. How can researchers characterize the purity and structural integrity of 3-Nitrophenoxyacetonitrile?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC/GC : Analyze purity (>97% by GC) with a methylene chloride:benzene matrix, monitoring for impurities like nitroaniline derivatives .

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with NIST reference data to confirm molecular ions (e.g., m/z for C₉H₈FNO derivatives) .

- NMR : Assign peaks for nitrile (C≡N, ~110–120 ppm in ¹³C NMR) and nitro groups (NO₂, distinct ¹H NMR splitting patterns) .

Q. What are the key stability considerations for storing 3-Nitrophenoxyacetonitrile in laboratory settings?

- Methodological Answer : Store at 0–6 °C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as nitriles may hydrolyze to amides under acidic/basic conditions. Regularly test stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor decomposition using TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of 3-Nitrophenoxyacetonitrile derivatives with enhanced bioactivity?

- Methodological Answer : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess interactions with biological targets (e.g., enzymes or receptors). For example, substituent effects (e.g., methoxy vs. nitro groups) on the phenoxy ring can be modeled to optimize binding affinity . Validate predictions with synthetic analogs and in vitro assays.

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results for 3-Nitrophenoxyacetonitrile derivatives?

- Methodological Answer : Apply triangulation:

- Replicate experiments : Vary catalysts (e.g., piperidine vs. pyridine) to confirm yield discrepancies .

- Cross-validate analytical data : Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d₆) to rule out solvent artifacts .

- Systematic error analysis : Use control samples (e.g., nitroaniline standards) to identify contamination sources in HPLC .

Q. How do substituents on the phenoxy ring influence the physicochemical properties of 3-Nitrophenoxyacetonitrile?

- Methodological Answer : Conduct structure-property relationship (SPR) studies:

- Lipophilicity : Measure logP values (shake-flask method) to correlate nitro/methoxy groups with solubility .

- Thermal stability : Use DSC/TGA to analyze melting points and decomposition temperatures. Nitro groups typically reduce thermal stability compared to methoxy substituents .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.